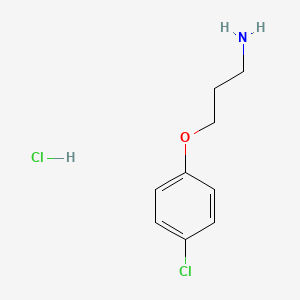

3-(4-Chlorophenoxy)propan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

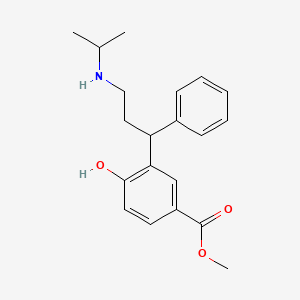

“3-(4-Chlorophenoxy)propan-1-amine hydrochloride” is a chemical compound with the linear formula C9H13Cl2NO . It is sold by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “3-(4-Chlorophenoxy)propan-1-amine hydrochloride” can be represented by the SMILES stringNCCCOC1=CC=C(Cl)C=C1.Cl . This indicates that the molecule contains a chlorine atom attached to the fourth carbon of a phenyl ring, which is connected to a propyl chain with an amine group .

Applications De Recherche Scientifique

Analytical and Environmental Chemistry

A novel amino-functionalized polymer, using a precursor related to the chemical family of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride, was synthesized for the extraction of chlorophenols from environmental samples, demonstrating its efficiency in solid-phase microextraction followed by gas chromatography-mass spectrometry analysis. This application highlights the compound's utility in environmental chemistry, particularly in the detection and analysis of pollutants in water samples. Such analytical methods are crucial for monitoring environmental pollution and ensuring water quality (Bagheri, Babanezhad, & Khalilian, 2008).

Antineoplastic Research

Research into the synthesis and biological evaluation of compounds related to 3-(4-Chlorophenoxy)propan-1-amine hydrochloride has shown potential in the development of antineoplastic agents. For instance, the synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride derivative demonstrated significant activity against a range of cancer cell lines, indicating its potential as a candidate for cancer therapy. This line of research is pivotal for discovering new therapeutic agents for cancer treatment (Pettit et al., 2003).

Antibacterial and Antioxidant Properties

The antibacterial and antioxidant activities of derivatives of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride have been explored, revealing that some compounds exhibit high antibacterial activity, though their effectiveness in neutralizing superoxide radicals varies. Such studies are fundamental in the search for new antibacterial agents and antioxidants, which can be applied in various fields, including pharmaceuticals and food preservation (Arutyunyan et al., 2012).

Catalysis and Material Science

Amine-functionalized bridged silsesquioxanes synthesized from bis[(3-trimethoxysilyl)propyl] amine, a compound structurally related to 3-(4-Chlorophenoxy)propan-1-amine hydrochloride, have shown promising luminescent properties. This application is significant for the development of new materials with potential uses in optoelectronics and sensing technologies, demonstrating the versatility of amine-functionalized compounds in material science (Pereira et al., 2018).

Pharmaceutical Solubility Studies

Studies have also focused on the solubility of compounds like fluoxetine hydrochloride, which shares structural similarities with 3-(4-Chlorophenoxy)propan-1-amine hydrochloride, in supercritical carbon dioxide. Such research is essential for the pharmaceutical industry, as it aids in understanding and optimizing the solubility and formulation of drugs for improved delivery and efficacy (Hezave et al., 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-chlorophenoxy)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11;/h2-5H,1,6-7,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTQVZFPPFPESL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCN)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90702046 |

Source

|

| Record name | 3-(4-Chlorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenoxy)propan-1-amine hydrochloride | |

CAS RN |

152973-80-3 |

Source

|

| Record name | 3-(4-Chlorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)

![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589137.png)

![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)

![9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol](/img/structure/B589145.png)

![2-[(E)-Formyldiazenyl]pentanedioic acid](/img/structure/B589153.png)

![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)